USP Acceptance Limit vs. Co-Specified Impurities
In the USP Levalbuterol Inhalation Solution monograph, the acceptance limit for 5-Hydroxy Albuterol (Levalbuterol Related Compound G) is set at ≤0.10%, distinct from the limits set for co-specified impurities D (≤0.08%) and unknown impurities (≤0.10% individually, ≤0.25% total) [1]. This specifically assigned threshold mandates the use of authenticated 5-Hydroxy Albuterol reference material for accurate quantification.
| Evidence Dimension | Acceptance limit for specified organic impurity in levalbuterol inhalation solution |
|---|---|
| Target Compound Data | ≤0.10% (Related Compound G) |
| Comparator Or Baseline | Related Compound D: ≤0.08%; Unknown Impurity: ≤0.10% (individual), ≤0.25% (total) |
| Quantified Difference | G vs. D: +0.02 percentage points higher allowable limit; G limit is identical to generic unknown impurity limit but requires a specific RRF of 1.0 |
| Conditions | HPLC analysis per USP monograph; 50 µL injection; detection at 225 nm |
Why This Matters
This quantitative specification directly drives procurement of the exact compound as a reference standard to meet regulatory filing requirements for ANDA submissions.
- [1] United States Pharmacopeia (USP). Levalbuterol Inhalation Solution Monograph. Organic Impurities Test. USP38–NF33. View Source
